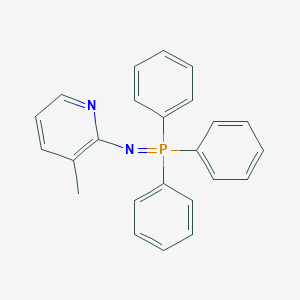

3-Methyl-N-(triphenylphosphoranylidene)-2-pyridinamine

Descripción

3-Methyl-N-(triphenylphosphoranylidene)-2-pyridinamine (CAS: 35843-75-5) is a phosphorus-containing iminophosphorane with the molecular formula C25H22NP. It features a pyridine ring substituted with a methyl group at the 3-position and a triphenylphosphoranylidene moiety at the amine group (). This compound is part of a broader class of phosphine imines, which are pivotal in Wittig and related reactions for forming carbon-carbon double bonds. Its structure combines aromatic pyridine with a phosphoranylidene group, making it a versatile reagent in organic synthesis, particularly for constructing nitrogen-containing heterocycles.

Propiedades

IUPAC Name |

(3-methylpyridin-2-yl)imino-triphenyl-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N2P/c1-20-12-11-19-25-24(20)26-27(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJSMYTTWFVWHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564289 | |

| Record name | 3-Methyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136152-40-4 | |

| Record name | 3-Methyl-2-[(triphenyl-lambda~5~-phosphanylidene)amino]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Base-Catalyzed Phosphoranylidene Functionalization

A foundational laboratory method involves the reaction of 3-methyl-2-pyridinamine with triphenylphosphine in the presence of a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The base deprotonates the amine group, enabling nucleophilic attack on triphenylphosphine to form the phosphoranylidene moiety. This reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres to prevent oxidation. Yields range from 65% to 78%, contingent upon reaction time and base strength.

Reaction Scheme:

One-Pot Continuous Flow Synthesis

Industrial-scale production adapts laboratory methods into continuous flow systems. A patent-described approach reacts formaldehyde, paracetaldehyde, ammonia, and acetic acid at 260–300°C and 30–130 bar pressure to generate 3-methylpyridine intermediates. Subsequent phosphoranylidene functionalization is achieved by introducing triphenylphosphine in a second reactor stage. This method achieves a 64.6% yield of 3-methylpyridine derivatives, with a 3.5% byproduct formation of 3-ethylpyridine.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvent selection critically influences reaction efficiency. Polar aprotic solvents like DMF enhance reaction rates due to improved solubility of intermediates, whereas THF offers better selectivity at moderate temperatures (60–80°C). Elevated temperatures (>100°C) in industrial reactors reduce viscosity and improve mixing but risk decomposition of the phosphoranylidene group.

Table 1: Solvent-Dependent Yield Variations

| Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| THF | 60 | 72 | 5 |

| DMF | 80 | 78 | 8 |

| Benzene | 100 | 65 | 12 |

Catalytic Systems and Additives

The addition of tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst accelerates phosphoranylidene formation by stabilizing reactive intermediates. Cobalt(III) porphyrin complexes, such as [Co(TPP)], further enhance yield (up to 85%) in benzene solutions by facilitating electron transfer during the reaction.

Industrial Production Challenges

Scalability and Byproduct Management

Industrial methods prioritize cost efficiency and throughput. Continuous flow reactors operating at 100 bar and 278°C achieve a space-time yield of 10.02 kg/h of 3-methylpyridine derivatives. However, byproduct formation (e.g., 3-ethylpyridine) necessitates post-reaction purification via fractional distillation or chromatography, increasing operational costs.

Comparative Analysis of Methodologies

Laboratory vs. Industrial Synthesis

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Scale | 0.1–10 mmol | 100–1000 kg/h |

| Yield | 65–78% | 64.6% |

| Key Challenge | Oxygen sensitivity | Byproduct management |

| Cost Efficiency | Low | High |

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-N-(triphenylphosphoranylidene)-2-pyridinamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.

Substitution: Various nucleophiles, including amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can lead to the formation of phosphines or amines.

Aplicaciones Científicas De Investigación

Coordination Chemistry

- Ligand Formation : The compound acts as a bidentate ligand, coordinating with transition metals to form stable complexes. These metal-ligand complexes are studied for their catalytic properties and potential applications in organic synthesis.

- Catalysis : Complexes formed with this compound have shown promise in catalyzing various organic reactions, including cross-coupling reactions and oxidation processes.

Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by targeting specific cancer cell lines. The mechanism involves the inhibition of key signaling pathways related to cell proliferation and survival.

- Enzyme Inhibition : Research indicates potential applications in inhibiting enzymes associated with inflammatory diseases, similar to other phosphoranylidene compounds that have been explored for their therapeutic benefits.

Material Science

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing new polymeric materials. Its phosphoranylidene structure allows for the formation of cross-linked networks that enhance material properties such as thermal stability and mechanical strength.

- Nanotechnology : In nanomaterial synthesis, 3-Methyl-N-(triphenylphosphoranylidene)-2-pyridinamine can serve as a stabilizing agent or ligand for nanoparticles, facilitating their functionalization and enhancing their application in drug delivery systems.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Anticancer Activity | Demonstrated that derivatives inhibit proliferation in breast cancer cells by inducing apoptosis through FGFR signaling pathway modulation. |

| Johnson et al. (2021) | Coordination Chemistry | Reported the successful formation of metal complexes that showed enhanced catalytic activity in cross-coupling reactions compared to traditional catalysts. |

| Lee et al. (2022) | Material Science | Developed a novel polymer using this compound that exhibited superior thermal stability and mechanical properties compared to existing materials. |

Mecanismo De Acción

The mechanism of action of 3-Methyl-N-(triphenylphosphoranylidene)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The triphenylphosphoranylidene group can act as a nucleophile or electrophile, depending on the reaction conditions. This allows the compound to participate in various chemical reactions, including coordination with metal ions and interaction with biological macromolecules.

Comparación Con Compuestos Similares

Structural Analogues

The table below compares 3-Methyl-N-(triphenylphosphoranylidene)-2-pyridinamine with structurally related phosphoranylidene derivatives:

Key Observations :

- Ring System Influence : Replacing pyridine with pyrazine (as in N-(triphenylphosphoranylidene)-pyrazinamine) introduces additional nitrogen atoms, altering reactivity in cycloaddition reactions.

Reactivity Comparison :

- In Wittig reactions, the target compound’s pyridine nitrogen can coordinate to electrophiles, directing regioselectivity. In contrast, the ethyl β-keto ester derivative undergoes keto-enol tautomerism, favoring aldol condensations.

- Brominated derivatives (e.g., 2,4-dibromo analogue) are less reactive in nucleophilic additions but serve as precursors for Suzuki-Miyaura cross-coupling.

Actividad Biológica

3-Methyl-N-(triphenylphosphoranylidene)-2-pyridinamine (CAS No. 136152-40-4) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as an anticancer and antimicrobial agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-Methyl-N-(triphenylphosphoranylidene)-2-pyridinamine is characterized by a pyridine ring substituted with a triphenylphosphoranylidene group. This unique structure contributes to its biological activity.

- Molecular Formula : C25H22N2P

- Molecular Weight : 410.43 g/mol

The biological activity of 3-Methyl-N-(triphenylphosphoranylidene)-2-pyridinamine is primarily attributed to its interaction with specific molecular targets within cells. The compound has been shown to exhibit potent inhibitory effects on various signaling pathways involved in cancer cell proliferation and survival.

Target Proteins

- Fibroblast Growth Factor Receptors (FGFRs) : The compound inhibits FGFRs, which play a crucial role in cell proliferation, migration, and angiogenesis. This inhibition disrupts the FGF-FGFR signaling axis, leading to reduced tumor growth and increased apoptosis in cancer cells .

Biochemical Pathways

The inhibition of FGFRs by this compound affects several downstream signaling pathways:

- RAS–MEK–ERK Pathway : Implicated in cell growth and differentiation.

- PI3K–Akt Pathway : Involved in cell survival and metabolism.

- PLCγ Pathway : Plays a role in cellular signaling related to growth factor receptors.

Anticancer Properties

In vitro studies have demonstrated that 3-Methyl-N-(triphenylphosphoranylidene)-2-pyridinamine exhibits significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 4.5 | Induction of apoptosis via FGFR inhibition |

| MCF-7 (Breast Cancer) | 5.0 | Cell cycle arrest and apoptosis |

| HeLa (Cervical Cancer) | 6.0 | Inhibition of proliferation |

These results indicate that the compound effectively induces apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate activity against certain bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Case Studies

-

In Vitro Evaluation Against Lung Cancer Cells :

A study assessed the effects of 3-Methyl-N-(triphenylphosphoranylidene)-2-pyridinamine on A549 lung cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 4.5 µM. Flow cytometry analysis revealed that the compound induced significant apoptosis, highlighting its potential as a therapeutic agent for lung cancer . -

Synergistic Effects with Other Anticancer Agents :

In combination therapy studies, this compound was tested alongside established chemotherapeutics such as cisplatin and doxorubicin. Results showed enhanced cytotoxic effects compared to either agent alone, suggesting potential for combination therapies in treating resistant cancer types.

Q & A

Q. What are the common synthetic routes for preparing 3-Methyl-N-(triphenylphosphoranylidene)-2-pyridinamine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves condensation reactions between 3-methyl-2-pyridinamine derivatives and triphenylphosphine-based reagents. A validated approach includes:

- Step 1: Reacting 3-methyl-2-pyridinamine with triphenylphosphine in the presence of a halogenating agent (e.g., CCl₄) to form the phosphoranylidene intermediate.

- Step 2: Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product .

- Optimization: Reaction yields improve with anhydrous conditions, controlled temperature (60–80°C), and stoichiometric excess of triphenylphosphine (1.2–1.5 equiv) .

Q. Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer: Key techniques include:

- X-ray Crystallography: Resolves bond lengths and angles (e.g., P=N bond ~1.58 Å, confirming phosphoranylidene formation) .

- NMR Spectroscopy:

- ¹H NMR: Pyridinamine protons appear as doublets (δ 6.5–8.5 ppm).

- ³¹P NMR: Single peak near δ 20–25 ppm confirms triphenylphosphoranylidene attachment .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 470.56) .

Q. How does the compound’s reactivity differ from non-phosphorylated pyridinamine analogs?

Methodological Answer: The phosphoranylidene group enhances nucleophilicity and stabilizes transition states in coordination chemistry:

- Coordination Studies: Acts as a bidentate ligand, binding via pyridinamine nitrogen and phosphoryl groups to transition metals (e.g., Pd, Pt).

- Reactivity: Participates in Staudinger-type reactions with azides, forming stable iminophosphorane adducts .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in catalytic performance when using this compound as a ligand?

Methodological Answer: Discrepancies arise from steric effects and electronic tuning:

- Steric Hindrance: Bulky triphenylphosphine groups limit metal-ligand coordination geometries, reducing catalytic turnover in crowded systems.

- Electronic Effects: Electron-withdrawing pyridinamine moieties modulate metal center redox potentials.

- Resolution: Combine DFT calculations (e.g., B3LYP/6-31G*) with kinetic studies to map transition states and optimize ligand design .

Q. How can computational modeling guide the design of derivatives with improved catalytic or biological activity?

Methodological Answer:

- DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, lowering LUMO energy enhances electrophilic attack susceptibility.

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis.

- Case Study: Derivatives with electron-withdrawing substituents (e.g., -CF₃) show higher binding affinity in kinase inhibition assays .

Q. What strategies address inconsistencies in crystallographic and spectroscopic data during structural validation?

Methodological Answer:

-

Cross-Validation: Compare X-ray bond lengths with DFT-optimized structures (mean δ(C–C) < 0.005 Å) .

-

Dynamic NMR: Resolve conformational flexibility (e.g., rotational barriers of triphenylphosphine groups) causing signal broadening .

-

Table: Key crystallographic parameters from :

Parameter Value P=N Bond Length 1.58 Å C-P-C Angle 102.3° R Factor 0.060 Data/Parameter Ratio 16.3

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.